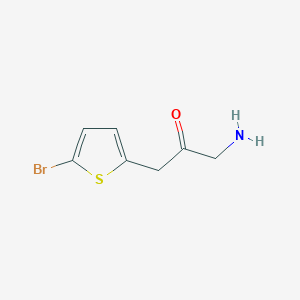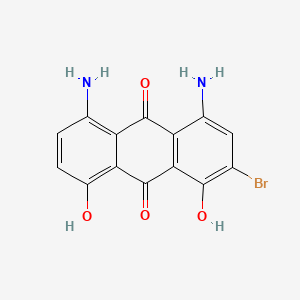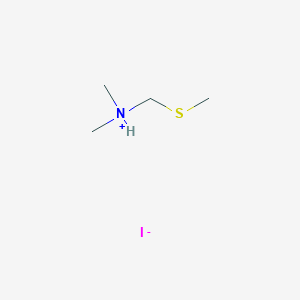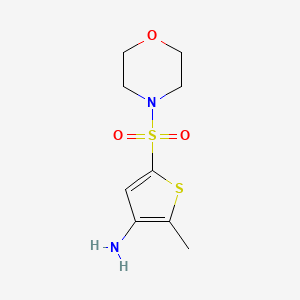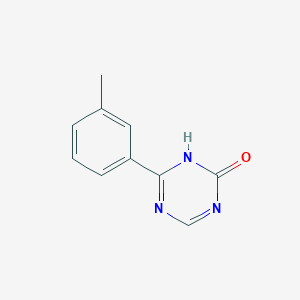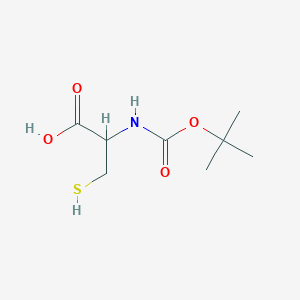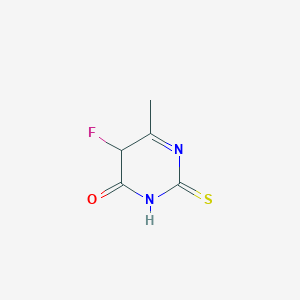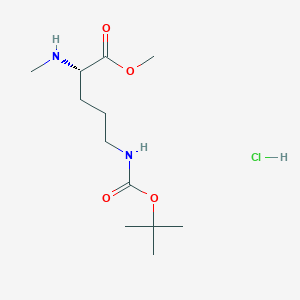
N-Me-Orn(Boc)-OMe.HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-Ornithine (tert-Butyloxycarbonyl)-Methoxy Ester Hydrochloride, commonly referred to as N-Me-Orn(Boc)-OMe.HCl, is a derivative of the amino acid ornithine. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The presence of the tert-butyloxycarbonyl (Boc) group and the methoxy ester (OMe) group makes it a valuable intermediate in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Me-Orn(Boc)-OMe.HCl typically involves the protection of the amino and carboxyl groups of ornithine. The process begins with the methylation of the amino group, followed by the introduction of the Boc protective group. The final step involves the esterification of the carboxyl group with methanol, resulting in the formation of the methoxy ester. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups like Boc is crucial in large-scale synthesis to prevent side reactions and ensure the stability of the intermediate compounds.
化学反応の分析
Types of Reactions
N-Me-Orn(Boc)-OMe.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc and methoxy groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate the removal of protective groups.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Deprotected ornithine derivatives.
科学的研究の応用
N-Me-Orn(Boc)-OMe.HCl has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Me-Orn(Boc)-OMe.HCl is primarily related to its role as a protective group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the methoxy ester protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides.
類似化合物との比較
Similar Compounds
Fmoc-N-Me-Orn(Boc)-OH: Another derivative of ornithine with a different protective group.
Boc-N-Me-Orn(Fmoc)-OH: Similar compound with the Fmoc protective group.
Fmoc-N-Me-Orn(Me,Boc)-OH: A variant with both Fmoc and Boc protective groups.
Uniqueness
N-Me-Orn(Boc)-OMe.HCl is unique due to its combination of Boc and methoxy ester protective groups, which provide stability and versatility in peptide synthesis. This combination allows for selective deprotection and efficient synthesis of complex peptides.
特性
分子式 |
C12H25ClN2O4 |
|---|---|
分子量 |
296.79 g/mol |
IUPAC名 |
methyl (2S)-2-(methylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-7-9(13-4)10(15)17-5;/h9,13H,6-8H2,1-5H3,(H,14,16);1H/t9-;/m0./s1 |
InChIキー |
CYJPBNPWHLQXKO-FVGYRXGTSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC)NC.Cl |
正規SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OC)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




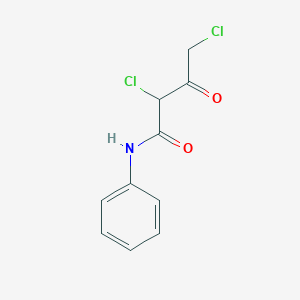
![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B15251805.png)
![tert-butyl N-[4-[[2-[6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]hexylamino]-2-oxoethoxy]carbonylamino]butyl]-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B15251813.png)

